![molecular formula C24H25NO3S B2732377 Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 923429-31-6](/img/structure/B2732377.png)
Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate
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Description
Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate, also known as EITC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EITC belongs to the class of compounds known as thiol-reactive compounds, which have been shown to have a wide range of biological activities.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant, making it a suitable candidate for this application .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This compound, being a boronic ester, could potentially be used in this process, leading to the formation of new carbon-carbon bonds .
Reactions at the Benzylic Position
Given the presence of a benzylic position in the compound, it could potentially undergo reactions at this position . These reactions could include substitution or elimination reactions, providing a pathway for the synthesis of new compounds .
Dakin–West Analogue Reaction
The Dakin–West analogue reaction is a method for the synthesis of β-amidocarbonyl compounds . Given the presence of an amide group in the compound, it could potentially be used in this reaction to form new β-amidocarbonyl compounds .
Synthesis of Indolizidine
The compound could potentially be used in the synthesis of indolizidines . Indolizidines are a class of alkaloids that have various biological activities, making them of interest in medicinal chemistry .
properties
IUPAC Name |
ethyl 5-phenyl-3-[[2-(4-propan-2-ylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-4-28-24(27)23-20(15-21(29-23)19-8-6-5-7-9-19)25-22(26)14-17-10-12-18(13-11-17)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFUQCQJTJLIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate |
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